2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazolotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the triazolotriazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This step involves the alkylation of the triazolotriazine core with benzyl halides.
Thioether formation:
Acetamide formation: The final step involves the acylation of the intermediate with 3-fluoroaniline to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazolotriazine derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide
- 2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(3-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-fluorophenyl group, for example, may enhance its binding affinity to certain targets or alter its metabolic stability.
Properties
IUPAC Name |
2-[(6-benzyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c20-13-7-4-8-14(10-13)21-16(27)11-29-19-24-23-18-22-17(28)15(25-26(18)19)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,21,27)(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEPIBLANKJHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC=C4)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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